3-Bromo-1-methyl-1H-pyrrole-2,5-dione

Catalog No.
S763372
CAS No.
65060-93-7
M.F
C5H4BrNO2
M. Wt
189.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-methyl-1H-pyrrole-2,5-dione

CAS Number

65060-93-7

Product Name

3-Bromo-1-methyl-1H-pyrrole-2,5-dione

IUPAC Name

3-bromo-1-methylpyrrole-2,5-dione

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

InChI

InChI=1S/C5H4BrNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3

InChI Key

UFUQBRMYERTCQH-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(C1=O)Br

Canonical SMILES

CN1C(=O)C=C(C1=O)Br

3-Bromo-1-methyl-1H-pyrrole-2,5-dione is a chemical compound classified as a derivative of pyrrole, specifically a brominated form of 1-methyl-1H-pyrrole-2,5-dione. It features a five-membered aromatic ring containing nitrogen and two carbonyl groups at the 2 and 5 positions. The presence of the bromine atom at the 3 position significantly influences its reactivity and biological properties. This compound is notable for its role in various

Currently, there is no scientific literature available that describes a specific mechanism of action for 3-Bromo-1-methyl-1H-pyrrole-2,5-dione.

  • Bromine: The presence of bromine suggests potential irritation or corrosive effects.
  • Pyrroledione: Some pyrrolediones have been reported to exhibit cytotoxicity.

The reactivity of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione is characterized by its ability to undergo nucleophilic substitutions due to the electrophilic nature of the bromine atom. Common reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by various nucleophiles such as amines, leading to the formation of substituted pyrrole derivatives. For instance, reactions with primary and secondary amines under mild conditions yield a variety of amino-pyrrol derivatives .
  • Metal-Catalyzed Reactions: The compound can participate in metal-catalyzed coupling reactions, often employing copper catalysts to facilitate the formation of new carbon-nitrogen bonds .

3-Bromo-1-methyl-1H-pyrrole-2,5-dione exhibits several biological activities, primarily attributed to its structural characteristics. Studies have indicated that derivatives of pyrrole-2,5-diones possess anti-inflammatory and antimicrobial properties. The compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing 3-Bromo-1-methyl-1H-pyrrole-2,5-dione:

  • Direct Bromination: Starting from 1-methyl-1H-pyrrole-2,5-dione, bromination can be achieved using brominating agents under controlled conditions.
  • Reactions with Maleic Anhydride: The synthesis often involves the reaction of maleic anhydride with amines or other nucleophiles in the presence of catalysts like triethylamine and copper(I) iodide to yield the desired pyrrole derivatives .
  • One-Pot Reactions: More efficient one-pot methods have been developed that allow for the simultaneous formation of multiple bonds in a single reaction step, enhancing yield and reducing time .

3-Bromo-1-methyl-1H-pyrrole-2,5-dione has several applications:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential therapeutic agent in treating various conditions.
  • Fluorescent Dyes: The compound has been utilized in creating fluorescent materials due to its unique optical properties .

Research into the interactions of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione with biological molecules is ongoing. Studies focus on its binding affinity to proteins and enzymes, which may elucidate its mechanism of action and therapeutic potential. The interactions are often assessed through in vitro assays that measure changes in biological activity upon treatment with the compound.

Several compounds share structural similarities with 3-Bromo-1-methyl-1H-pyrrole-2,5-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrrole-2,5-dioneNo halogen substitutionServes as a precursor for various derivatives
3-Chloro-1-methyl-1H-pyrrole-2,5-dioneChlorine instead of bromineDifferent reactivity patterns due to chlorine's properties
3-Dimethylamino-1-methyl-1H-pyrrole-2,5-dioneDimethylamino group at position 3Potentially enhanced biological activity due to amine group
4-Bromo-2(3H)-pyridazinoneDifferent ring structureExhibits distinct pharmacological properties

The uniqueness of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione lies in its specific bromination pattern and resultant reactivity profile compared to these similar compounds. Its applications in medicinal chemistry highlight its significance within this class of compounds.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-methyl bromomaleimide

Dates

Modify: 2023-08-15

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